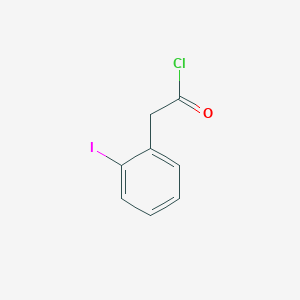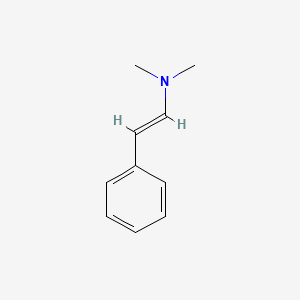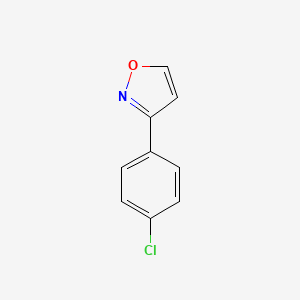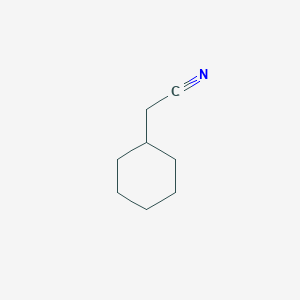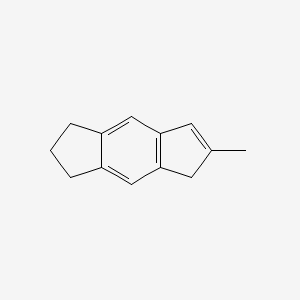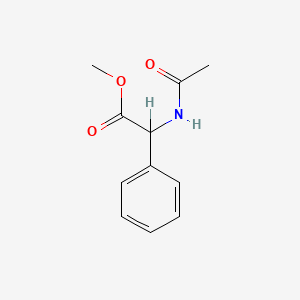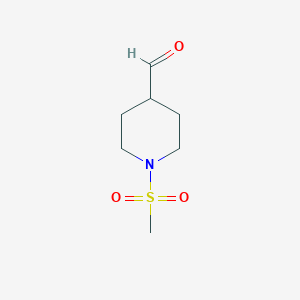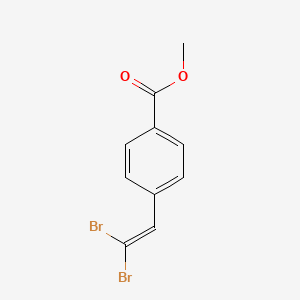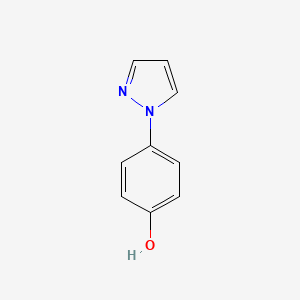
4-(1H-pyrazol-1-yl)phenol
Vue d'ensemble
Description
“4-(1H-pyrazol-1-yl)phenol” is a chemical compound with the molecular weight of 160.18 . The IUPAC name for this compound is also "4-(1H-pyrazol-1-yl)phenol" .
Molecular Structure Analysis
The molecular structure of “4-(1H-pyrazol-1-yl)phenol” consists of a phenol group attached to a pyrazole ring . The InChI code for this compound is "1S/C9H8N2O/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7,12H" .Chemical Reactions Analysis
While specific chemical reactions involving “4-(1H-pyrazol-1-yl)phenol” are not available, pyrazole derivatives are known to exhibit a wide range of chemical reactivities .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1H-pyrazol-1-yl)phenol” include a density of 1.2±0.1 g/cm³, boiling point of 306.1±25.0 °C at 760 mmHg, and a flash point of 138.9±23.2 °C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, a derivative of 4-(1H-pyrazol-1-yl)phenol, has been studied for its molecular structure and spectroscopic data through DFT calculations. This derivative demonstrates the potential for understanding intramolecular charge transfer and biological effects predicted by molecular docking results (Viji et al., 2020).
Antioxidant Effects in DNA Oxidation
The effects of derivatives of 4-(1H-pyrazol-1-yl)phenol, such as APP, BPP, and CPP, on DNA oxidation were investigated. These derivatives exhibit antioxidant properties in certain microenvironments, impacting the antioxidant effectiveness in AAPH-induced oxidation of DNA (Li & Liu, 2013).
Copper Extraction and Coordination Sphere Bonding
Alkyl-substituted phenolic pyrazoles, including derivatives of 4-(1H-pyrazol-1-yl)phenol, function as copper extractants. These derivatives demonstrate the significance of inter-ligand hydrogen bonding in stabilizing Cu-complexes, which is crucial for enhancing extractant strength (Healy et al., 2016).
Antioxidant Capacities in Radical Scavenging
Compounds like APP, BPP, and CPP, based on the 4-(1H-pyrazol-1-yl)phenol structure, show abilities in trapping radicals and protecting DNA against oxidation. This suggests the significance of the pyrazole core in exerting antioxidant ability (Li & Liu, 2012).
Corrosion Inhibition
Derivatives of 4-(1H-pyrazol-1-yl)phenol have been studied for their potential activity as corrosion inhibitors. The theoretical studies of these derivatives, such as bipyrazole compounds, help elucidate their inhibition efficiencies and reactive sites, making them significant in the field of material science (Wang et al., 2006).
Inhibition of CDK2-Cyclin E
4-Arylazo-3,5-diamino-1H-pyrazoles, related to 4-(1H-pyrazol-1-yl)phenol, are identified as inhibitors of CDK2-cyclin E. These derivatives have implications in cancer treatment through their inhibition of cell proliferation and other cellular effects consistent with CDK9 inhibition (Kryštof et al., 2006).
Crystal Structure and Luminescent Property
The structural and luminescent properties of derivatives like 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol were investigated, offering insights into the molecular structures andproperties of such compounds. Theoretical studies complement experimental data, providing a deeper understanding of these derivatives (Tang et al., 2014).
Inhibitors of B-Raf Kinase
Novel 2-(1,3-Diaryl- 4,5-Dihydro-1H-Pyrazol-5-yl)Phenol derivatives, related to 4-(1H-pyrazol-1-yl)phenol, have been synthesized and tested as inhibitors of B-Raf kinase. These compounds show significant biological activity against B-RafV600E and human melanoma cell lines, suggesting potential in cancer therapy (Yang et al., 2014).
Antimicrobial Activity
Derivatives of 4-(1H-pyrazol-1-yl)phenol have been evaluated for their antimicrobial activities. For instance, novel thiazolyl pyrazole and benzoxazole derivatives have shown significant activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Landage et al., 2019).
Corrosion Inhibition in Acidic Media
Pyrazoline derivatives, akin to 4-(1H-pyrazol-1-yl)phenol, have been studied for their effectiveness as corrosion inhibitors in acidic media. Experimental and theoretical approaches suggest these derivatives are promising in protecting mild steel against corrosion, crucial for industrial applications (Lgaz et al., 2018).
Chitosan Schiff Bases with Antimicrobial Activity
Chitosan Schiff bases derived from heteroaryl pyrazole derivatives have been synthesized and shown to possess antimicrobial activities. This research demonstrates the potential of using 4-(1H-pyrazol-1-yl)phenol derivatives in creating biologically active compounds (Hamed et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-pyrazol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWSQVRNWFGLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499244 | |
| Record name | 4-(1H-Pyrazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)phenol | |
CAS RN |
16209-02-2 | |
| Record name | 4-(1H-Pyrazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)

